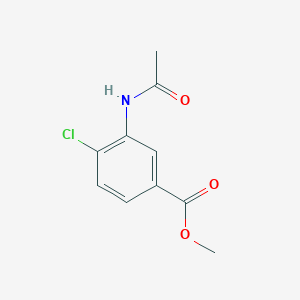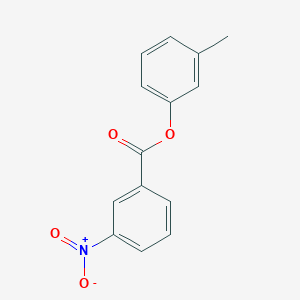
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide, also known as BISA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BISA has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs to treat various diseases.
Mechanism of Action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide works by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide is its low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific diseases.
Future Directions
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide that may have improved efficacy and fewer side effects. Another area of interest is the investigation of the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide, which may provide insight into the development of new drugs to treat inflammatory diseases. Finally, more research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide in humans before it can be developed as a therapeutic agent.
Synthesis Methods
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4-methylphenylamine with 4-isopropylphenol to form the intermediate compound, 2-(4-isopropylphenoxy)-4-methylphenylamine. This intermediate is then reacted with acetic anhydride to form the final product, N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide was able to reduce inflammation and pain in a rat model of arthritis. Another study showed that N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide was able to reduce inflammation in a mouse model of asthma.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)14-5-7-15(8-6-14)22-11-18(21)20-17-9-4-13(3)10-16(17)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZWJQQBRSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)